Bis(2-hydroxyethyl) N,N'-ethylenebiscarbamate

描述

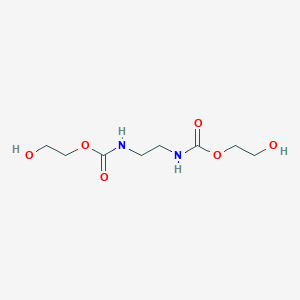

Bis(2-hydroxyethyl) N,N'-ethylenebiscarbamate is a carbamate derivative featuring an ethylene core linked to two hydroxyethyl groups via carbamate (-O-C(=O)-N-) bonds. This compound is primarily utilized in polymer chemistry and biomedical applications, where its hydrolytic stability and reactivity make it suitable for crosslinking, drug delivery systems, and as a protective group in organic synthesis . Its structure combines the hydrogen-bonding capacity of hydroxyl groups with the stability of carbamate linkages, distinguishing it from amine-based analogs.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxyethyl) N,N’-ethylenebiscarbamate typically involves the reaction of ethylenediamine with ethylene carbonate under controlled conditions. The reaction proceeds as follows:

- Ethylenediamine is reacted with ethylene carbonate in the presence of a catalyst.

- The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

- The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In industrial settings, the production of Bis(2-hydroxyethyl) N,N’-ethylenebiscarbamate may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency.

化学反应分析

Types of Reactions: Bis(2-hydroxyethyl) N,N’-ethylenebiscarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

科学研究应用

Bis(2-hydroxyethyl) N,N’-ethylenebiscarbamate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various polymers and other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects.

Industry: It is utilized in the production of coatings, adhesives, and other industrial products due to its unique chemical properties.

作用机制

The mechanism of action of Bis(2-hydroxyethyl) N,N’-ethylenebiscarbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and the ethylenebiscarbamate moiety play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

相似化合物的比较

N,N'-Bis(2-hydroxyethyl)ethylenediamine

- Structure : Ethylene core with terminal amine and hydroxyethyl groups.

- Key Properties :

- Applications : Used in CO₂ scrubbing and as a surfactant. The amine groups enable rapid reaction with CO₂ but limit stability under acidic conditions.

1,4’-Bis(2-hydroxyethyl)piperazine

- Structure : Piperazine ring with hydroxyethyl substituents.

- Key Properties :

- Applications : Metal ion buffering in vitro studies and surfactant applications in detergents.

Bis(2-methacryloxyethyl) N,N'-1,9-nonylene biscarbamate

- Structure: Long-chain nonylene core with methacrylate and carbamate groups.

- Key Properties :

- Applications : Dental resins and coatings requiring durable, water-resistant networks.

Tallow Bis(2-hydroxyethyl)amine

- Structure : Fatty amine derived from tallow with hydroxyethyl groups.

- Key Properties: Acts as a non-ionic antistatic agent in polyolefins (e.g., PE, PP) due to its amphiphilic structure . Less hydrolytically stable than carbamates, limiting use in aqueous environments.

- Applications : Antistatic additives in packaging materials.

Bis[N,N-bis(2-hydroxyethyl)dithiocarbamato-κ²S,S’] Nickel(II)

- Structure : Nickel complex with dithiocarbamate ligands.

- Key Properties: Strong metal-chelation via sulfur atoms, unlike the oxygen-based carbamate .

- Applications : Catalyst in polymerization and environmental remediation.

Physicochemical and Functional Comparison

Structural Insights :

- Carbamates vs. Amines : Carbamates (e.g., target compound) exhibit greater hydrolytic stability than amines, making them preferable in aqueous or acidic environments.

- Hydroxyethyl Groups : Enhance solubility in polar solvents and hydrogen-bonding capacity but may reduce basicity in amines (e.g., N,N'-Bis(2-hydroxyethyl)ethylenediamine) .

- Core Flexibility: Ethylene and piperazine cores favor compact structures, while nonylene and fatty chains enhance hydrophobicity.

生物活性

Bis(2-hydroxyethyl) N,N'-ethylenebiscarbamate is a compound that has garnered attention for its diverse biological activities. This article aims to explore its biological effects, including antibacterial, anticancer, and other relevant pharmacological activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a carbamate derivative characterized by two hydroxyethyl groups attached to an ethylene backbone. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its solubility and reactivity, making it suitable for various biological applications.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties.

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 40 to 50 µg/mL against several bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

- Comparison with Antibiotics : Inhibition zone diameters were comparable to the standard antibiotic ceftriaxone, indicating its potential as an effective antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies.

- Cell Line Studies : The compound has demonstrated cytotoxic effects on human leukemia cell lines with IC50 values as low as 1.50 µM .

- Mechanism of Action : It targets specific molecular pathways involved in cancer progression, such as angiogenesis inhibition and modulation of cancer cell signaling pathways .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals.

- Acute Toxicity Studies : In animal studies, the compound did not exhibit significant acute toxicity at doses up to 5 g/kg , with no observed mortality or severe clinical signs .

- Irritation Potential : The compound was found to be irritant to rabbit eyes but did not cause skin irritation under controlled conditions .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound.

| Study | Findings |

|---|---|

| Study A | Demonstrated antibacterial efficacy against multiple strains with MIC values between 40-50 µg/mL. |

| Study B | Showed cytotoxic effects on leukemia cells with IC50 values as low as 1.50 µM. |

| Study C | Evaluated safety in animal models, reporting no significant toxicity at high doses. |

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Bis(2-hydroxyethyl) N,N'-ethylenebiscarbamate in laboratory settings?

- Methodological Answer : Synthesis optimization requires precise control of reaction stoichiometry between ethylenediamine and 2-hydroxyethyl carbamate precursors. Temperature (typically 80–100°C) and pH (maintained near neutrality to avoid hydrolysis of carbamate groups) are critical. Catalysts like triethylamine may enhance reaction efficiency. Purity can be improved via recrystallization using ethanol/water mixtures .

Q. How should researchers handle stability issues of this compound during storage?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation and moisture absorption. Monitor degradation via HPLC or FTIR periodically. Stability studies suggest degradation products include ethyleneurea derivatives, which can be quantified using mass spectrometry .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer : Combine NMR (¹H/¹³C) for structural confirmation, HPLC with UV detection (λ = 210–230 nm) for purity assessment, and elemental analysis for empirical formula validation. Mass spectrometry (ESI-MS) is essential for detecting trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Systematic solubility studies under controlled conditions (temperature, agitation rate) using UV-Vis spectroscopy or gravimetric analysis are recommended. Conflicting data may arise from polymorphic forms; X-ray diffraction (XRD) can identify crystalline vs. amorphous states. Solvent polarity indexes should be cross-referenced to explain discrepancies .

Q. What experimental designs are suitable for studying its interactions with biological macromolecules (e.g., proteins or DNA)?

- Methodological Answer : Use fluorescence quenching assays to assess binding affinity with proteins (e.g., BSA). For DNA interactions, employ ethidium bromide displacement assays or circular dichroism (CD). Molecular docking simulations (AutoDock Vina) can predict binding sites, validated by mutagenesis studies .

Q. How can factorial design be applied to optimize reaction yields while minimizing byproduct formation?

属性

IUPAC Name |

2-hydroxyethyl N-[2-(2-hydroxyethoxycarbonylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O6/c11-3-5-15-7(13)9-1-2-10-8(14)16-6-4-12/h11-12H,1-6H2,(H,9,13)(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHNRGIKECGOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)OCCO)NC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926656 | |

| Record name | Bis(2-hydroxyethyl) ethane-1,2-diylbis(hydrogen carbonimidate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13027-05-9 | |

| Record name | Carbamic acid, N,N′-1,2-ethanediylbis-, C,C′-bis(2-hydroxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13027-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N,N'-1,2-ethanediylbis-, C,C'-bis(2-hydroxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N,N'-1,2-ethanediylbis-, C,C'-bis(2-hydroxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-hydroxyethyl) ethane-1,2-diylbis(hydrogen carbonimidate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。